
Dimethyl Cyclohexane-1,1-dicarboxylate
Overview
Description
Dimethyl Cyclohexane-1,1-dicarboxylate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
Organic Synthesis
- Building Block : Dimethyl cyclohexane-1,1-dicarboxylate serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as esterification, reduction, and substitution.
- Reagent : It acts as a reagent in chemical reactions, facilitating the formation of new compounds.
Biological Research
- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. In vitro studies have shown a dose-dependent decrease in interleukin-6 production when cells are treated with this compound.
- Antioxidant Activity : The compound also demonstrates antioxidant properties, potentially contributing to its therapeutic effects by scavenging free radicals.
Medicinal Chemistry
- Investigated for its potential therapeutic applications, particularly in developing topical formulations aimed at reducing inflammation and oxidative stress.
Industrial Applications
This compound is utilized in various industrial processes:
Polymer Production
- It is a key intermediate for synthesizing polyesters and polyamides. Its unique properties enhance the performance characteristics of these materials.
- Coatings formulated with this compound exhibit excellent hardness, flexibility, and resistance to chemicals and corrosion.
Chemical Manufacturing
- Employed in producing synthetic lubricants and stabilizers for plastics and resins.
Case Studies on Biological Effects
Several case studies highlight the biological effects of this compound:
Topical Application for Inflammation
- A study involving animal models with induced skin inflammation demonstrated that topical application of this compound significantly reduced redness and swelling compared to control groups.
Cell Culture Studies
- In vitro studies using human cell lines revealed that treatment with this compound led to decreased levels of inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing dimethyl cyclohexane-1,1-dicarboxylate, and how can reaction conditions be optimized?
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of chromatographic (GC, HPLC) and spectroscopic techniques:
-
GC-MS : Retention time and fragmentation patterns (e.g., m/z 200.23 for molecular ion peak) .
-
¹H/¹³C NMR : Key signals include ester methyl groups (δ ~3.7 ppm for OCH₃) and cyclohexane protons (δ ~1.2–2.5 ppm) .
-
IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and C-O ester bonds at ~1250 cm⁻¹ .
- Quality Control Metrics :
Technique | Critical Parameters |
---|---|
GC-MS | Retention time: ~8–10 min |
NMR | Integration ratios for CH₃ groups |
Advanced Research Questions
Q. What strategies are effective for resolving stereoisomerism in this compound derivatives?
- Methodological Answer : Cis/trans isomerism arises due to restricted rotation of the cyclohexane ring. Techniques include:
-
Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (95:5) mobile phase.
-
Crystallography : Single-crystal X-ray diffraction confirms spatial arrangement .
-
Dynamic NMR : Variable-temperature NMR (VT-NMR) to observe coalescence of diastereotopic signals .
Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer : The 1,1-dicarboxylate’s steric hindrance slows nucleophilic attacks compared to monoesters. Reactivity studies involve:
-
Kinetic Analysis : Monitor hydrolysis rates under acidic/basic conditions via pH-stat titration.
-
Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and electron density distributions .
- Reactivity Data :
Condition | Half-life (t₁/₂) |
---|---|
0.1 M NaOH | 24–48 hours |
0.1 M HCl | >72 hours |
Q. What are the applications of this compound in synthesizing functionalized cyclopropane derivatives?
- Methodological Answer : The compound serves as a precursor in cyclopropanation via [2+1] cycloaddition with carbenes. Example protocol:
Generate dichlorocarbene (CCl₂) from chloroform and a strong base (e.g., t-BuOK).
React with this compound at −20°C to form cyclopropane-1,1-diesters.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield Optimization :
Base | Yield (%) |
---|---|
t-BuOK | 65–70 |
NaH | 50–55 |
Q. Critical Analysis of Contradictions
Properties
CAS No. |
72963-31-6 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
dimethyl cyclohexane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H16O4/c1-13-8(11)10(9(12)14-2)6-4-3-5-7-10/h3-7H2,1-2H3 |
InChI Key |
GGCUUOGRTPMFQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCC1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.